REACTION_CXSMILES
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Br[CH:2]1[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:11][C:12]([NH2:14])=[S:13]>CCO>[NH2:14][C:12]1[S:13][C:2]2[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[N:11]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Type
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CUSTOM
|
Details
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the resulting dark orange residue was triturated with DCM
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Type
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CUSTOM
|
Details
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The residue was recrystallized from EtOH
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Name
|
|
Type
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product
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Smiles
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NC=1SC2=C(N1)CCCCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |